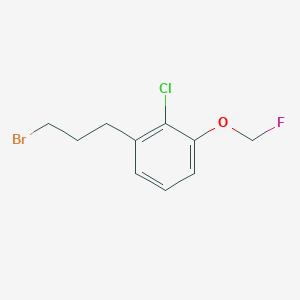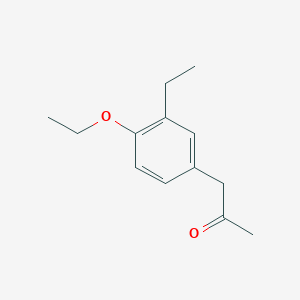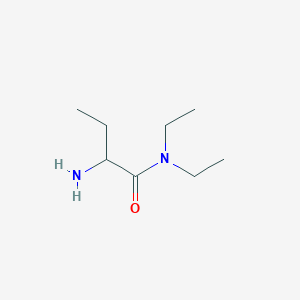
(S)-2-Amino-N,N-diethyl-butyramide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-Amino-N,N-diethyl-butyramide is a chiral compound with significant potential in various scientific fields. Its unique structure, characterized by an amino group and a butyramide backbone, makes it an interesting subject for research in chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N,N-diethyl-butyramide typically involves the following steps:
Starting Material: The synthesis begins with (S)-2-aminobutyric acid, a chiral precursor.
Amidation Reaction: The amino group of (S)-2-aminobutyric acid is protected, and the carboxyl group is activated using reagents like carbodiimides.
Amine Introduction: N,N-diethylamine is introduced to form the amide bond, resulting in this compound.
Industrial Production Methods
Industrial production of this compound may involve biocatalytic processes using engineered strains of microorganisms like Saccharomyces cerevisiae. These microorganisms can be genetically modified to produce the compound in high yields .
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2-Amino-N,N-diethyl-butyramide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The amide group can be reduced to form amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
(S)-2-Amino-N,N-diethyl-butyramide has diverse applications in scientific research:
Chemistry: Used as a chiral building block in asymmetric synthesis.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects in neurological disorders.
Industry: Utilized in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of (S)-2-Amino-N,N-diethyl-butyramide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-2-Aminobutyric acid: A precursor in the synthesis of (S)-2-Amino-N,N-diethyl-butyramide.
N,N-Diethyl-2-aminoethanol: Shares structural similarities but differs in the backbone structure.
N,N-Diethyl-2-aminoacetamide: Similar functional groups but different carbon chain length.
Uniqueness
This compound stands out due to its chiral nature and specific functional groups, making it a valuable compound for asymmetric synthesis and various biological applications .
Eigenschaften
Molekularformel |
C8H18N2O |
|---|---|
Molekulargewicht |
158.24 g/mol |
IUPAC-Name |
2-amino-N,N-diethylbutanamide |
InChI |
InChI=1S/C8H18N2O/c1-4-7(9)8(11)10(5-2)6-3/h7H,4-6,9H2,1-3H3 |
InChI-Schlüssel |
WXYGMIMPKDAELC-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C(=O)N(CC)CC)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






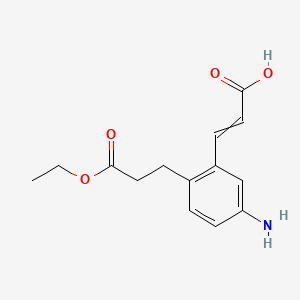

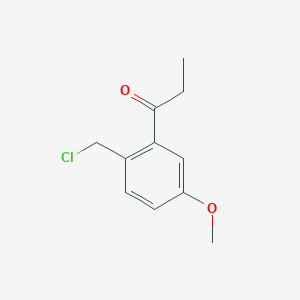
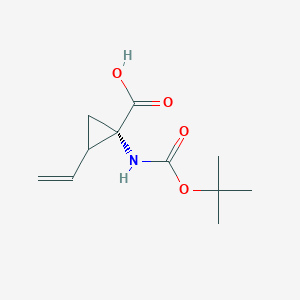
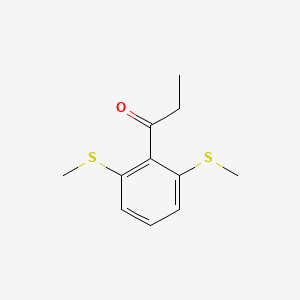
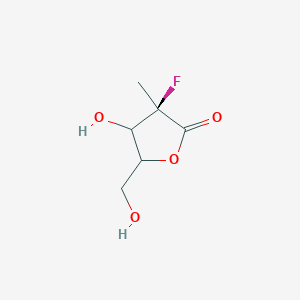
![2-[4-(Trifluoromethyl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14057407.png)
